Dibromobimane

Protein structure determination Cysteine proximity mapping Mass spectrometry crosslinking

Researchers mapping protein spatial organization face a critical gap: monofunctional thiol probes like mBBr label single cysteines but cannot generate distance constraints. Dibromobimane uniquely bridges proximal Cys pairs (3-6 Å) via dual bromomethyl reactivity, producing a fluorescent bimane adduct only upon complete crosslinking-enabling simultaneous structural stabilization and fluorescence tracking in a single step. • Enables fluorescence-tracked enrichment of crosslinked peptides prior to MS/MS, dramatically improving signal-to-noise in complex digests. • Induces distinct electrophoretic mobility shifts (absent with mBBr) for rapid functional screening of crosslink-competent cysteine pairs. • Supplied BioReagent-grade, ≥95% (CHN), with validated solubility in DMF, acetonitrile, and chloroform for seamless workflow integration.

Molecular Formula C10H10Br2N2O2
Molecular Weight 350.01 g/mol
CAS No. 68654-25-1
Cat. No. B043652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobimane
CAS68654-25-1
Synonyms3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione; _x000B_DBBR;  NSC 608550;  Thiolyte BB; 
Molecular FormulaC10H10Br2N2O2
Molecular Weight350.01 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr
InChIInChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3
InChIKeyOSIYFMVMZXJKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromobimane: Bifunctional Thiol Crosslinker


Dibromobimane (CAS 68654-25-1) is a pyrazolopyrazole-based bifunctional fluorescent reagent containing two bromomethyl groups that specifically alkylate thiol groups in proteins and peptides [1]. As a homobifunctional crosslinker, it covalently bridges spatially proximal cysteine or homocysteine residues, generating a fluorescent adduct upon complete reaction with both alkylating groups . Its core bimane scaffold imparts high fluorescence quantum yield and photostability, while its small molecular footprint (MW 350.01 g/mol) enables access to sterically constrained protein microenvironments. This compound is supplied as a BioReagent-grade solid with ≥95.0% purity (CHN), solubility in DMF, acetonitrile, and chloroform, and excitation/emission maxima at approximately 393 nm and 477 nm, respectively .

Bifunctional Thiol Crosslinker
Covalently bridges proximal cysteine residues (approx. 3–6 Å) for spatial proximity mapping and protein structural studies.
Fluorescence Reporter
Bimane core provides intrinsic fluorescence (ex/em ~393/477 nm) enabling direct detection without secondary labeling reagents.
Small-Molecule Access
Compact structure (MW ~350) facilitates access to sterically constrained protein microenvironments where larger probes are excluded.

Dibromobimane vs. Monofunctional Probes


Monofunctional thiol-reactive probes such as monobromobimane (mBBr) or iodoacetamide derivatives cannot replicate the critical bifunctional crosslinking capability of dibromobimane. While mBBr effectively labels individual cysteine residues with fluorescence enhancement [1], dibromobimane is uniquely capable of covalently bridging two spatially proximal thiol groups separated by approximately 3–6 Å, generating a fluorescent adduct only upon completion of the second alkylation event [2]. This dual reactivity enables distinct applications—protein crosslinking, spatial proximity mapping, and structural stabilization—that are mechanistically impossible with monofunctional analogs. Furthermore, dibromobimane introduces a constrained bimane linker that simultaneously serves as both a structural staple and a fluorescent reporter tag within peptides, a dual function unattainable with standard labeling reagents [3]. Substitution with monofunctional probes would fundamentally alter experimental outcomes, particularly in electrophoretic mobility assays where dibromobimane induces distinct charge/mass shifts not observed with mBBr [4].

Risk factor
Dibromobimane (target)
Monofunctional probes (e.g., mBBr)
Crosslinking capability
Creates covalent bridge between two cysteine thiols, enabling proximity mapping.
Single-site labeling only; does not provide distance constraints.
Structural staple + tag
Simultaneously constrains peptide structure and provides fluorescent reporter.
Labels but does not macrocyclize or induce helical constraint.
Electrophoretic mobility shift
Induces distinct mobility change indicative of crosslinking.
Mobility typically unaltered; cannot report conformational rearrangement.

Evidence Differentiating Dibromobimane


Bifunctional Crosslinking for Spatial Mapping

Dibromobimane functions as a homobifunctional crosslinker that covalently bridges two cysteine thiol groups separated by approximately 3–6 Å, whereas monobromobimane (mBBr) is strictly monofunctional and cannot form intramolecular crosslinks. In a study mapping sulfhydryl group proximities in γ-crystallin F, dibromobimane successfully crosslinked Cys-18 and Cys-78, residues whose Cα atoms are separated by 3.57 Å in the X-ray crystal structure, and the crosslinked product was unambiguously identified by fluorescence-tracked LC-MS/MS [1]. Monobromobimane, lacking a second reactive bromomethyl group, cannot generate such distance constraints and is limited to single-site labeling. This bifunctional reactivity enables low-resolution 3D protein structure determination via crosslinking mass spectrometry (XL-MS) workflows.

Crosslinking capability
Head-to-head
Crosslinks cysteine pairs ~3–6 Å apart; validated Cys-18–Cys-78 (3.57 Å) in γ-crystallin F
Supports spatial proximity mapping for protein structure studies
γ-crystallin F; fluorescence-tracked LC-MS/MS identification
Protein structure determination Cysteine proximity mapping Mass spectrometry crosslinking

Photostability for Quantitative Histochemistry

Dibromobimane reaction products exhibit quantifiable photostability suitable for comparative histochemical quantification. In semithin sections of invertebrate nervous tissue stained for sulfur-containing neuropeptides, the fading rate of dibromobimane-labeled products was determined: fluorescence intensity decreased by 50% only after 60 minutes of continuous illumination using a Neofluar 10/0.30 objective [1]. This photostability profile supports comparative quantification workflows where consistent signal retention over extended imaging sessions is required. While all three bromobimanes (monobromobimane, dibromobimane, and monobromotrimethylammoniobimane) produced positive staining, dibromobimane was specifically selected by the investigators due to greater experimental convenience [1].

Photostability half-life
Head-to-head
50% intensity decrease after ~60 min continuous illumination
Supports quantitative histochemistry workflows requiring extended imaging
Neofluar 10/0.30 objective; gastropod nervous tissue sections
Histochemistry Neurobiology Fluorescence microscopy

Electrophoretic Mobility Shift

Dibromobimane labeling induces distinct electrophoretic mobility shifts in human hemoglobin compared to monobromobimane (mBBr) labeling. In peptide mapping studies targeting cysteine-β93 as the reactive thiol site, mBBr-labeled hemoglobin exhibited unaltered electrophoretic mobility relative to unlabeled hemoglobin, whereas dibromobimane- and trimethylammoniobromobimane-labeled hemoglobin displayed measurable changes in migration pattern [1]. This differential mobility arises from dibromobimane's bifunctional nature, which may promote intramolecular crosslinking or alter protein charge/mass distribution differently than the monofunctional mBBr adduct. Additionally, the oxygen affinity of labeled hemoglobin was altered relative to unlabeled hemoglobin, and deoxyhemoglobin was substantially less reactive toward mBBr than oxyhemoglobin [1].

Electrophoretic mobility
Head-to-head
Dibromobimane: mobility altered; mBBr: mobility unaltered
Enables differentiation of crosslinking outcomes from monofunctional labeling
Human hemoglobin; cysteine-β93 labeling context
Protein biochemistry Hemoglobin studies Electrophoresis

Dual Staple and Fluorescent Tag

Dibromobimane uniquely enables simultaneous peptide macrocyclization and fluorescent tagging in a single reaction step, a capability absent in monofunctional thiol probes. In studies with short peptides containing two cysteine and/or homocysteine residues, dibromobimane crosslinking generated macrocycles ranging in size from 16 (i,i+2) to 31 (i,i+7) atoms, with the resulting bimane linker functioning as both a structural constraint and a fluorescent reporter [1]. CD and NMR analyses confirmed helical induction in i,i+4 and i,i+3 constrained peptides. Confocal imaging of cellular uptake revealed punctate cytosolic fluorescence indicative of endocytic vesicle entrapment, demonstrating the dual utility of the dibromobimane staple for both structural biology and live-cell imaging [1]. Monofunctional thiol probes cannot achieve this combined structural stabilization and fluorescent tracking function.

Dual staple-fluorophore function
Class-level
Generates constrained macrocycles (16–31 atoms) with intrinsic fluorescence for live-cell imaging
Supports combined structural stabilization and imaging workflows
Peptide model systems; confocal imaging of cellular uptake
Peptide stapling Chemical biology Fluorescent imaging

Dibromobimane Research Applications


Crosslinking Mass Spectrometry

Dibromobimane is employed as a homobifunctional crosslinker to generate distance constraints between spatially proximal cysteine residues (3–6 Å separation) for computational modeling of protein tertiary and quaternary structure [1]. The fluorogenic nature of dibromobimane enables fluorescence-tracked enrichment of crosslinked peptides prior to MS/MS analysis, improving signal-to-noise in complex digests [1]. This application is validated by successful crosslinking of Cys-18 and Cys-78 in γ-crystallin F (3.57 Å apart) and subsequent MS identification [1].

Electrophoretic Mobility Shift Assays

Dibromobimane labeling produces distinct electrophoretic mobility shifts in proteins such as hemoglobin that are not observed with monobromobimane labeling, providing a functional readout of protein conformational changes or intramolecular crosslinking events [2]. This differential mobility enables analytical discrimination of labeling outcomes and can serve as a screening tool for identifying crosslink-competent cysteine pairs in target proteins [2].

Peptide Stapling and Live-Cell Imaging

Dibromobimane macrocyclizes short peptides containing two cysteine or homocysteine residues, yielding constrained macrocycles (16–31 atoms) with induced helical secondary structure [3]. The bimane linker simultaneously provides a fluorescent tag compatible with confocal microscopy, enabling real-time tracking of stapled peptide cellular uptake and subcellular localization [3]. This dual functionality eliminates the need for separate labeling and imaging reagents.

Thiol-Containing Neuropeptide Detection

Dibromobimane enables fluorescent detection of sulfur-containing neuropeptides in semithin tissue sections with quantifiable photostability (50% intensity decrease after 60 min continuous illumination) suitable for comparative quantification workflows [4]. In gastropod nervous tissue studies, dibromobimane was preferentially selected over other bromobimanes for experimental convenience while maintaining specificity and sensitivity superior to classical neurosecretory staining methods [4].

Application
Selection Property
Validation Focus
Protein crosslinking for XL-MS
Bifunctional crosslinking chemistry
Distance-constraint mapping between cysteine pairs
Conformational change detection
Mobility-shift induction upon crosslinking
Comparative mobility vs. monofunctional probes
Peptide macrocyclization and tracking
Combined structural constraint and fluorescence
Cellular uptake and subcellular localization
Neuropeptide histochemical detection
Photostability for quantitative imaging
Signal retention over extended illumination periods

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